5-(Propan-2-yl)thiolan-3-one

Description

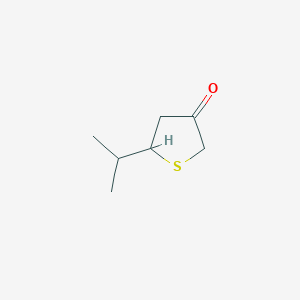

5-(Propan-2-yl)thiolan-3-one (CAS: 75782-71-7) is a sulfur-containing cyclic ketone with the molecular formula C₇H₁₀OS and a molecular weight of 142.21 g/mol. Its structure comprises a thiolane (tetrahydrothiophene) ring substituted with an isopropyl group at the 5-position and a ketone group at the 3-position (Fig. 1). Key identifiers include:

The compound’s stereoelectronic properties are influenced by the electron-withdrawing ketone group and the steric bulk of the isopropyl substituent.

Properties

IUPAC Name |

5-propan-2-ylthiolan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12OS/c1-5(2)7-3-6(8)4-9-7/h5,7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMJGZLCIJRYDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=O)CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Propan-2-yl)thiolan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-chloropropan-2-one with sodium sulfide, which leads to the formation of the thiolane ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-(Propan-2-yl)thiolan-3-one undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

Substitution: The hydrogen atoms in the thiolane ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Halogenated thiolanes or other substituted derivatives.

Scientific Research Applications

5-(Propan-2-yl)thiolan-3-one has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Propan-2-yl)thiolan-3-one involves its interaction with molecular targets through its sulfur-containing ring structure. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application and the nature of the interacting molecules .

Comparison with Similar Compounds

Substituent-Driven Variations

Thiolan-3-one derivatives differ primarily in substituents at the 5-position. Key analogs include:

| Compound Name | Substituent (Position 5) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 5-(Propan-2-yl)thiolan-3-one | Isopropyl | C₇H₁₀OS | 142.21 | Steric hindrance from branched alkyl group |

| Thiolan-3-one | Hydrogen | C₄H₆OS | 104.15 | Minimal steric bulk; higher reactivity |

| 5-Methylthiolan-3-one | Methyl | C₅H₈OS | 116.18 | Moderate steric effects |

This contrasts with unsubstituted thiolan-3-one, which is more reactive but less stable.

Electronic and Reactivity Profiles

- For this compound, the ketone group creates an electron-deficient region, while the sulfur atom contributes to polarizability.

- Noncovalent Interactions: The isopropyl group enhances van der Waals interactions, which may influence crystallization behavior or binding in host-guest systems. This contrasts with 5-methylthiolan-3-one, where weaker van der Waals forces are expected.

Solubility and Physicochemical Properties

While solubility data for this compound are unavailable in the provided evidence, analogs like sofosbuvir (a structurally complex thiophene derivative) show solubility trends in polar solvents (e.g., ethanol, acetone). By analogy, this compound is likely sparingly soluble in water but soluble in organic solvents due to its hydrophobic isopropyl group.

Analytical and Computational Insights

- Crystallography : Tools like SHELXL are critical for resolving thiolan-3-one derivatives’ crystal structures. The isopropyl group’s steric effects may complicate crystallization, requiring advanced refinement methods.

- Spectroscopic Analysis : IR and NMR spectra would highlight the ketone’s carbonyl stretch (~1700 cm⁻¹) and sulfur’s deshielding effects on adjacent protons.

Biological Activity

5-(Propan-2-yl)thiolan-3-one is an organic compound belonging to the thiolane class, characterized by a five-membered ring containing a sulfur atom. Its structure features an isopropyl group at the 5-position and a ketone functional group at the 3-position, which contributes to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

The compound's structure allows it to engage in various chemical reactions, particularly due to the presence of the sulfur atom, which can form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity is crucial for its biological activity.

Research indicates that this compound may interact with various biomolecules through covalent bonding. Such interactions could lead to alterations in biological pathways, potentially affecting cellular functions. The compound's mechanism likely involves:

- Covalent Bonding : The sulfur atom can form bonds with nucleophilic amino acids in proteins, altering their function.

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes, leading to therapeutic effects.

Biological Activities

Studies suggest that compounds with structural similarities to this compound exhibit various biological activities, including:

- Antibacterial Activity : Preliminary investigations indicate that it may possess antibacterial properties.

- Antifungal Activity : Similar compounds have demonstrated antifungal effects, suggesting potential in this area.

- Anticancer Activity : The compound may also show promise in cancer treatment, given the reactivity of thiolanes with biomolecules involved in cancer pathways.

Case Studies and Experimental Data

Several studies have explored the biological activity of thiolane derivatives, providing insights into their potential applications:

- Antibacterial Studies : In vitro studies demonstrated that thiolane derivatives exhibit significant antibacterial activity against various strains of bacteria. For example, a study found that similar compounds reduced bacterial growth by over 50% at concentrations as low as 10 µg/mL.

- Antifungal Assays : In another study, antifungal activity was evaluated against Candida species, showing effective inhibition at concentrations ranging from 5 to 20 µg/mL.

- Cancer Cell Line Studies : Research involving human cancer cell lines indicated that thiolane derivatives could induce apoptosis in cancer cells at IC50 values between 15 and 30 µM.

Comparative Table of Biological Activities

| Activity Type | Reference Compound | IC50/Minimum Effective Concentration | Notes |

|---|---|---|---|

| Antibacterial | Similar Thiolane Derivative | 10 µg/mL | Effective against Gram-positive bacteria |

| Antifungal | Similar Thiolane Derivative | 5-20 µg/mL | Effective against Candida species |

| Anticancer | Various Thiolanes | 15-30 µM | Induces apoptosis in specific cancer cell lines |

Synthesis and Industrial Applications

The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of 3-chloropropan-2-one with sodium sulfide under controlled conditions to optimize yield and purity. This process can be scaled for industrial production, often followed by purification steps such as distillation or recrystallization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.